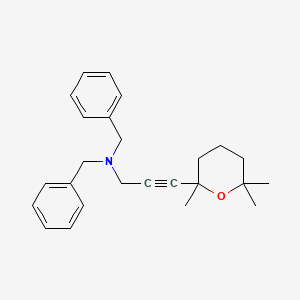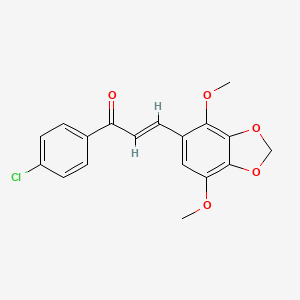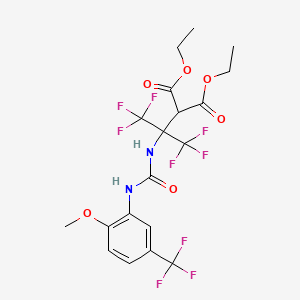![molecular formula C21H23NO3S B11476221 N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11476221.png)
N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s molecular formula is C17H19NO3S .
- It is used in various scientific and industrial applications due to its unique properties.
N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide: is a chemical compound with a complex structure. It contains a fused dibenzofuran ring system and a sulfonamide group.
Preparation Methods
- Synthetic Routes : While specific synthetic routes for this compound may vary, one approach involves the condensation of 4-methylbenzenesulfonyl chloride with 3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine.
- Reaction Conditions : The reaction typically occurs in an organic solvent (such as dichloromethane or chloroform) with a base (such as triethylamine) as a catalyst.
- Industrial Production : Industrial-scale production methods may involve modifications of the above route, optimization for yield, and purification steps.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound to its corresponding sulfoxide or sulfone.
- Reduction : Reducing agents (e.g., lithium aluminum hydride) can reduce the sulfonamide group to the corresponding amine.
- Substitution : Nucleophilic aromatic substitution reactions can occur at the benzene ring.
- Major Products : The products depend on the specific reaction conditions, but they may include sulfoxides, amines, and substituted derivatives.
Scientific Research Applications
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
- Medicine : May have applications in drug discovery or as a pharmacophore.
- Industry : Employed in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- 2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide : A related compound with similar structural features .
- N-(8-Methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide : Another analog .
- N-(3-Methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide : Yet another related compound .
- Uniqueness : The compound’s unique structure sets it apart from other sulfonamides, making it valuable for research and applications.
Remember that further exploration and detailed studies are essential to fully understand the compound’s properties and potential
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23NO3S/c1-13-4-7-16(8-5-13)26(23,24)22-19-12-18-17-10-14(2)6-9-20(17)25-21(18)11-15(19)3/h4-5,7-8,11-12,14,22H,6,9-10H2,1-3H3 |
InChI Key |
TXUOCPJWCZLUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=C(C(=C3)NS(=O)(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B11476140.png)
![butyl 4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11476147.png)


![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)

![2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11476186.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11476192.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11476193.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11476199.png)

![N,N'-[(5-tert-butyl-2-hydroxybenzene-1,3-diyl)dimethanediyl]bis{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide}](/img/structure/B11476210.png)
![4-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11476214.png)
![4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11476216.png)
